

Spectroscopic Profile of 1,1'-Bi-2-naphthol (BINOL): A Technical Guide

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Compound of Interest		
Compound Name:	Binol	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the axially chiral organic compound 1,1'-Bi-2-naphthol (**BINOL**). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and purity assessment of **BINOL** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **BINOL**. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of **BINOL** displays a complex set of signals in the aromatic region, corresponding to the naphthyl protons, and a characteristic signal for the hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for **BINOL** in CDCl₃



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10 - 7.80	m	-	Aromatic Protons
7.60 - 7.20	m	-	Aromatic Protons
5.30 - 5.10	s (broad)	-	Hydroxyl Protons (OH)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and spectrometer frequency. The hydroxyl proton signal is often broad and its position can be concentration-dependent.[1]

¹³C NMR Data

The carbon NMR spectrum provides detailed information about the carbon framework of the **BINOL** molecule.

Table 2: 13C NMR Spectroscopic Data for BINOL in CDCl3

Chemical Shift (δ) ppm	Assignment
151.23	С-ОН
132.17	Quaternary C
131.76	Quaternary C
130.28	Aromatic CH
128.38	Aromatic CH
126.87	Aromatic CH
126.07	Aromatic CH
124.97	Aromatic CH
120.88	Aromatic CH
103.13	Quaternary C



Note: Assignments are based on typical chemical shift ranges for aromatic and hydroxyl-substituted carbons.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of **BINOL** is as follows:

- Sample Preparation: Weigh an appropriate amount of the BINOL sample (typically 5-10 mg) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[2][4]
- Shaking/Equilibration: Shake the NMR tube for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.[3][5]
- Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 25 °C.[3][4]
 Typical acquisition parameters include a sufficient number of scans (e.g., 8 to 64) and a relaxation delay of 1-2 seconds.[4]
 - ¹³C NMR: Acquire the spectrum with complete proton decoupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
 Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **BINOL** molecule. The key vibrational modes are associated with the O-H and C-O bonds of the hydroxyl groups and the C=C bonds of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for BINOL



Wavenumber (cm ⁻¹)	Vibration Mode	Description
~3468	O-H stretch	Characteristic broad peak for the hydroxyl group.[6]
~3028	C-H stretch (aromatic)	Symmetric C-H vibration of the aromatic rings.[6]
~1576	C=C stretch (aromatic)	Aromatic ring skeletal vibration.[6]
~1174	C-O stretch	Symmetric C-O stretching of the phenol group.[6]

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of dry BINOL with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, spectra can be recorded from a solution or as a thin film.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Sample Spectrum: Place the sample in the IR beam and record the spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for BINOL



Technique	Ionization Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)
GC-MS	El	286 ([M]+)	287, 189, 119, 115[7]
MS-MS	ESI	285.0921 ([M-H] ⁻)	268.2, 267.1[7]
HRMS (MALDI-TOF)	MALDI	298.0994 ([M]+ for C ₂₁ H ₁₄ O ₂)	-

Note: The molecular formula of **BINOL** is $C_{20}H_{14}O_2$ with a molar mass of 286.32 g/mol .[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[2]

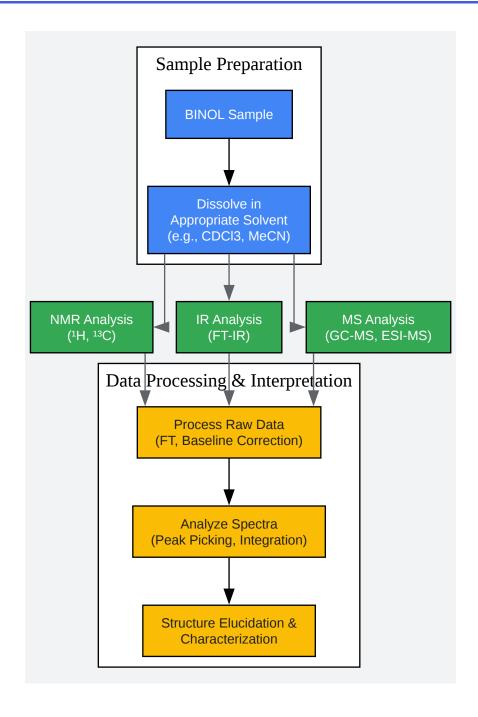
Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first passed through a gas chromatograph to separate it from any impurities. For direct infusion techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and infused directly into the ion source.
- Ionization: The sample molecules are ionized. Common methods include Electron Ionization (EI) for GC-MS or soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **BINOL**.





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Caption: General workflow for the spectroscopic characterization of BINOL.

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